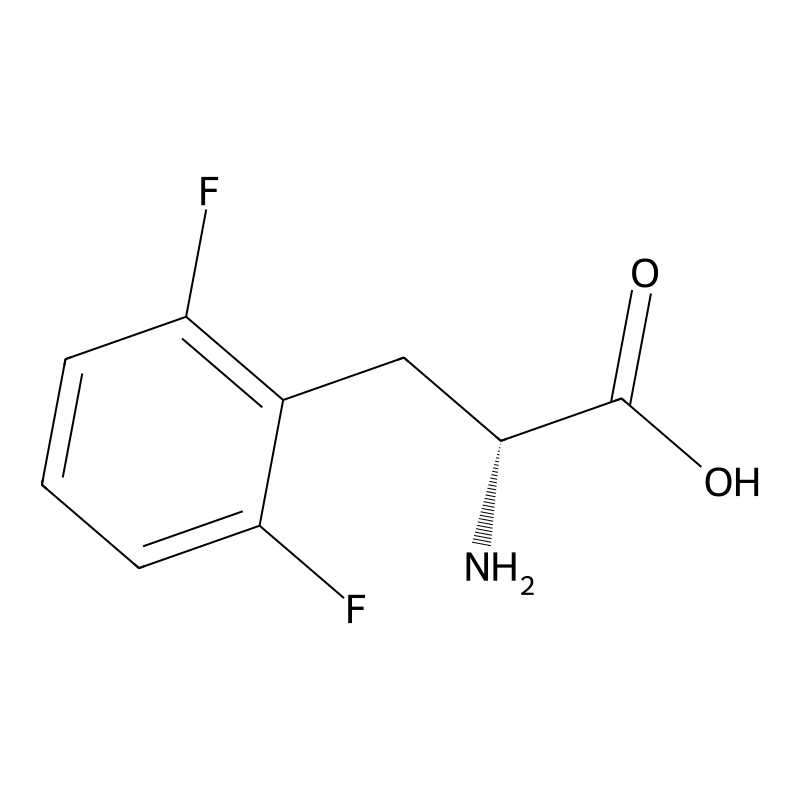

D-2,6-Difluorophenyl-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Engineering:

D-2,6-DFPA can be incorporated into peptides and proteins during synthesis. The fluorine atoms can introduce subtle changes to the protein structure, potentially improving stability, folding, or interaction with other molecules. This makes D-2,6-DFPA a valuable tool for researchers studying protein engineering [].

For instance, a study published in the Journal of the American Chemical Society explored the incorporation of D-2,6-DFPA into antimicrobial peptides. The results showed that D-2,6-DFPA containing peptides exhibited enhanced stability and antimicrobial activity [].

Enzyme Inhibition:

Due to its structural similarity to natural amino acids, D-2,6-DFPA can act as a competitive inhibitor for certain enzymes. By mimicking the natural substrate, D-2,6-DFPA can bind to the enzyme's active site and prevent the binding of the actual substrate. This property makes D-2,6-DFPA a potential tool for studying enzyme function and developing new drugs [].

For example, research suggests that D-2,6-DFPA derivatives might serve as inhibitors for enzymes involved in certain diseases. However, more research is needed to explore this application further [].

Fluorine-19 Magnetic Resonance Imaging (MRI):

The presence of fluorine atoms in D-2,6-DFPA makes it detectable using Fluorine-19 MRI. This technique allows researchers to track the location and movement of D-2,6-DFPA within cells or organisms. This application is still under development but holds promise for studying protein function and metabolism in vivo [].

D-2,6-Difluorophenyl-alanine is an amino acid derivative characterized by the presence of two fluorine atoms on the phenyl ring at the 2 and 6 positions. Its molecular formula is , and it has a molecular weight of approximately 201.17 g/mol . This compound is notable for its unique structural features, which contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

- Research on the mechanism of action of D-2,6-DFPA is ongoing. Its potential lies in its ability to be incorporated into proteins, potentially affecting protein folding, stability, and interactions with other molecules [].

- Specifically, the fluorine atoms might influence hydrogen bonding patterns and hydrophobic interactions, leading to altered protein function [].

- Peptide Formation: It can react with other amino acids to form peptides through amide bond formation.

- N-acetylation: The amino group can be acetylated to form N-acetyl-D-2,6-difluorophenyl-alanine, which alters its solubility and reactivity .

- Enzymatic Reactions: The compound can be involved in enzymatic processes, including those catalyzed by lipases for the resolution of enantiomers .

D-2,6-Difluorophenyl-alanine exhibits significant biological activity due to its structural similarity to natural amino acids. It has been studied for its potential role in:

The introduction of fluorine atoms generally increases the lipophilicity and metabolic stability of compounds, which can enhance their pharmacological profiles.

The synthesis of D-2,6-Difluorophenyl-alanine can be accomplished through several methods:

- Direct Fluorination: Starting from phenylalanine or its derivatives, fluorination can be performed using fluorinating agents under controlled conditions.

- N-Acetylation Method: This involves the reaction of 2,6-difluorobenzyl bromide with other reagents to yield N-acetyl-3-(2,6-difluoro-phenyl)-D-alanine .

- Enzymatic Synthesis: Utilizing lipases for the kinetic resolution of racemic mixtures can yield enantiomerically pure D-2,6-difluorophenyl-alanine with high enantiomeric excess .

D-2,6-Difluorophenyl-alanine has several promising applications:

- Pharmaceuticals: Due to its unique properties, it may serve as a building block in drug design, particularly in developing antimicrobial agents or neuroactive compounds.

- Research: It is used in biochemical studies to understand the effects of fluorination on amino acid behavior and interactions.

Studies on D-2,6-Difluorophenyl-alanine's interactions with biological systems have indicated:

- Protein Binding: Its incorporation into peptides may affect binding affinity and specificity towards various receptors.

- Metabolic Pathways: Research into how this compound is metabolized can provide insights into its pharmacokinetics and potential toxicity.

D-2,6-Difluorophenyl-alanine shares similarities with several other fluorinated amino acids. Here are a few notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-4-Hydroxyphenylalanine | Hydroxyl group enhances solubility | |

| L-Phenylalanine | Natural amino acid without fluorine | |

| L-Tyrosine | Contains a hydroxyl group on the phenol | |

| L-2,6-Difluorophenylalanine | Similar structure but different stereochemistry |

Uniqueness

D-2,6-Difluorophenyl-alanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This configuration affects its physical and chemical properties distinctively compared to its analogs.

Molecular Structure and Conformational Analysis

D-2,6-Difluorophenylalanine represents a fluorinated amino acid derivative characterized by the incorporation of two fluorine atoms at the ortho positions (2 and 6) of the phenyl ring attached to the alanine backbone [1]. The molecular structure exhibits the characteristic (R)-configuration at the alpha carbon, distinguishing it as the D-enantiomer of the compound [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid [1].

The conformational analysis of D-2,6-difluorophenylalanine reveals significant complexity due to the presence of fluorine substitution in the ortho positions [3] [4]. Nuclear magnetic resonance studies of fluorinated phenylalanine derivatives demonstrate that ortho-fluorination introduces unique conformational preferences compared to the unsubstituted amino acid [4] [5]. The presence of two fluorine atoms in the 2,6-positions creates a symmetrical substitution pattern that influences the rotational profiles around the carbon-carbon bonds connecting the phenyl ring to the amino acid backbone [6] [4].

Research on related fluorinated diphenylalanines indicates that conformational averaging occurs about specific bonds due to the electronic effects of fluorine substitution [6]. The compound exists in multiple conformational states in solution, with the equilibrium between these states being influenced by solvent effects and hydrogen bonding interactions [6] [4]. The fluorine atoms introduce additional stabilization through their interaction with the aromatic system and surrounding molecular environment [3] [6].

Physico-chemical Characteristics

Molecular Weight and Elemental Composition

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Exact Mass | 201.06013485 Da |

| Monoisotopic Mass | 201.06013485 Da |

| Heavy Atom Count | 14 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

The elemental composition of D-2,6-difluorophenylalanine consists of nine carbon atoms, nine hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight of 201.17 grams per mole reflects the additional mass contributed by the fluorine substitutions compared to the parent phenylalanine molecule [1]. The presence of fluorine atoms significantly alters the electronic properties of the molecule while maintaining the overall structural framework of the amino acid [7] [8].

Solubility Parameters and Solution Behavior

The solubility characteristics of D-2,6-difluorophenylalanine are modulated by the presence of fluorine atoms and the zwitterionic nature of the amino acid [7] [9]. The compound exhibits moderate to good water solubility, enhanced by its zwitterionic character under physiological conditions [9]. The introduction of fluorine atoms can influence the hydrophobicity and reactivity of the molecule, potentially affecting protein interactions and stability [9].

The topological polar surface area of 63.3 Ų indicates the compound's capacity for hydrogen bonding and polar interactions [1]. The calculated partition coefficient (XLogP3-AA) of -1.2 suggests favorable partitioning into aqueous phases rather than lipophilic environments [1]. The solution behavior is characterized by the formation of stable zwitterionic forms, with the fluorine substitution contributing to enhanced dipole moments and altered solvation patterns [7] [6].

Acid-Base Properties

| Property | Estimated Value/Description |

|---|---|

| Carboxylic Acid pKa | ~1.8-2.2 (lower than phenylalanine) |

| Amino Group pKa | ~9.0-9.3 (lower than phenylalanine) |

| Isoelectric Point | ~5.5-6.0 |

| Effect on Acidity | Increased due to electron-withdrawing fluorine |

| Effect on Basicity | Decreased due to electron-withdrawing fluorine |

The acid-base properties of D-2,6-difluorophenylalanine are significantly influenced by the electron-withdrawing effects of the fluorine atoms [7] [8]. The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, and reactivity of the analogue [7]. The electron-withdrawing nature of fluorine atoms results in a decrease in the pKa values of both the carboxylic acid and amino groups compared to the unsubstituted phenylalanine [7] [8].

The zwitterionic form of the compound is stabilized by the enhanced dipole moment resulting from fluorine substitution [7]. This stabilization affects the optimal pH range for the compound and influences its behavior in biological systems [7]. The electron-withdrawing effect extends through the aromatic ring, affecting the electron density distribution and consequently altering the acid-base equilibria [8] [10].

Stability Characteristics

| Property | Description |

|---|---|

| Thermal Stability | Enhanced compared to phenylalanine due to C-F bond strength |

| Hydrolytic Stability | Good resistance to hydrolysis |

| Oxidative Stability | Improved due to electron-withdrawing effects |

| Storage Conditions | Stable at room temperature when sealed and dry |

The stability characteristics of D-2,6-difluorophenylalanine are significantly enhanced compared to the non-fluorinated parent compound [7] [11]. Fluorination of amino acids has been demonstrated to increase thermal stability, chemical resistance, and proteolytic degradation resistance [11]. The carbon-fluorine bond strength of approximately 485-490 kilojoules per mole contributes to the overall molecular stability [8].

Incorporation of fluorinated aromatic amino acids into proteins can increase their shelf life, especially in therapeutic proteins [7]. The enhanced catabolic stability arises from the role of fluorinated aromatic amino acids in membrane-protein interactions [7]. The electron-withdrawing effect of fluorine provides additional protection against oxidative processes [7] [8].

Crystallographic Analysis

| Compound | Space Group | Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|

| L-Phenylalanine | P2₁ | 100 | 8.8066(15) | 6.0049(10) | 31.117(5) | 96.844(5) | 4 |

| para-Fluorophenylalanine | P2₁ | 230 | 8.8132(10) | 5.9830(7) | 16.0460(18) | 91.349(2) | 2 |

| 2,4-Difluorophenylalanine | P 1 21 1 | Room Temp | 13.100 | 5.4019 | 14.423 | 100.712 | 4 |

Crystallographic analysis of fluorinated phenylalanine derivatives reveals distinct packing arrangements compared to the unsubstituted amino acid [12] [13] [14]. The crystal structures of halogenated phenylalanine derivatives, including fluorinated variants, demonstrate isostructural relationships with the known forms of phenylalanine monohydrate [13]. These compounds typically exhibit a bilayered packing pattern consisting of hydrophobic layers containing the phenyl groups and hydrophilic layers formed by hydrogen bonding and electrostatic interactions between zwitterionic components [13].

The crystallographic data for related difluorophenylalanine compounds indicate that fluorination affects the unit cell parameters and packing efficiency [12] [13]. The crystal structures show evidence of fluorine-specific interactions, including potential halogen bonding and modified hydrogen bonding networks [13]. The ortho-fluorination pattern in 2,6-difluorophenylalanine is expected to create unique intermolecular interactions that influence the overall crystal packing [15] [13].

Structural analysis reveals that the interlayer hydrophobic packing is maintained despite fluorine substitution, with the fluorinated phenyl rings participating in edge-to-edge interactions [14]. The fluorine atoms contribute to the overall stability of the crystal lattice through their electronic effects and steric considerations [13] [14].

Electronic Properties

Effects of Fluorine Substitution on Electron Distribution

| Property | Description |

|---|---|

| Electron-Withdrawing Effect | Strong through sigma bonds with partial π-donation |

| Fluorine Electronegativity | 3.98 (Pauling scale) |

| C-F Bond Length | 1.35-1.38 Å |

| C-F Bond Strength | 485-490 kJ/mol |

| Dipole Moment | Polarized toward fluorine atoms |

The electronic properties of D-2,6-difluorophenylalanine are fundamentally altered by the presence of fluorine atoms in the ortho positions [15] [8] [16]. Fluorine's high electronegativity of 3.98 on the Pauling scale makes it the most electronegative element, resulting in significant polarization of the carbon-fluorine bonds [8]. This electronegativity leads to low polarizability and strong covalent bonding to carbon [7] [8].

Electronic structure calculations demonstrate that increasing fluorination increases the ability of the quadrupole moment to stabilize anions above the aromatic ring [15]. The position of fluorination around the ring alters the direction of the quadrupole moment but does not significantly affect its magnitude [15]. Density functional theory calculations reveal that fluorine substitution creates unique electrostatic mapping patterns that account for the changing electrostatics of the phenyl ring [15].

The electron distribution in ortho-difluorinated phenylalanine shows characteristic features of strong electron withdrawal through sigma bonding orbitals, combined with partial electron donation back into the aromatic system through interaction of fluorine's lone pairs with the π-system [8] [16]. This dual effect creates a complex electronic environment that influences both the aromatic character and the reactivity of the compound [8] [16].

Aromaticity Modifications Due to ortho-Fluorination

The aromaticity of the phenyl ring in D-2,6-difluorophenylalanine undergoes significant modifications due to the ortho-fluorination pattern [17] [8] [18] [16]. The addition of fluorine atoms to an aromatic ring creates additional π-bonding and antibonding orbitals that interact with the existing aromatic system [17] [8]. This phenomenon, termed "fluoromaticity," represents a unique contribution of fluorine substituents to the π-systems of aromatic rings [17] [8].

Research on fluorinated benzene derivatives demonstrates that fluorination systematically reduces aromaticity as measured by various indices including ring current strength and nucleus-independent chemical shifts [18]. The 1,2,6-substitution pattern in difluorobenzenes shows intermediate aromaticity reduction compared to other substitution patterns [18]. The electron-withdrawing resonant effect of fluorine reduces π-delocalization, while the charge density on the ring decreases due to inductive effects [18].

Fluorine's unique ability to withdraw electron density through sigma bonding while simultaneously donating electrons back through π-orbital interactions creates a stabilizing effect on the aromatic ring [8] [16]. This contributes to smaller bond lengths within the ring and higher resistance to addition reactions [17] [8]. The ortho-positioning of fluorine atoms in the 2,6-configuration creates a symmetrical electronic environment that preserves much of the aromatic character while introducing novel electronic properties [8] [16].

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant